5-Chloro-3-phenylindol-1-amine
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Overview
Description
5-Chloro-3-phenylindol-1-amine is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound’s structure consists of an indole ring substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position, along with an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenylindol-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common route involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, phenylhydrazine hydrochloride can be reacted with cyclohexanone in the presence of methanesulfonic acid under reflux conditions to yield the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of efficient purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenylindol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Chloro-3-phenylindol-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions with biomolecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenylindol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial proteins can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-Chloro-3-phenylindol-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and phenyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
51145-21-2 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
5-chloro-3-phenylindol-1-amine |
InChI |
InChI=1S/C14H11ClN2/c15-11-6-7-14-12(8-11)13(9-17(14)16)10-4-2-1-3-5-10/h1-9H,16H2 |
InChI Key |
OVJJFSKVVTWOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C=C(C=C3)Cl)N |
Origin of Product |
United States |
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